molecular formula C16H11ClN2O2S B11514914 Ethanone, 1-[1-(3-chlorophenyl)-4-(2-thenoyl)-pyrazol-3-yl]-

Ethanone, 1-[1-(3-chlorophenyl)-4-(2-thenoyl)-pyrazol-3-yl]-

Cat. No.: B11514914
M. Wt: 330.8 g/mol
InChI Key: WGTBUEHVLZQJPX-UHFFFAOYSA-N
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Description

1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl and thienylcarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution might involve reagents like bromine or iodine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and either inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-3-[1-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-4(1H)-PYRIDAZINONE
  • 4-CHLOROPHENYL 3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL SULFIDE

Uniqueness: 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)-4-(thiophene-2-carbonyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C16H11ClN2O2S/c1-10(20)15-13(16(21)14-6-3-7-22-14)9-19(18-15)12-5-2-4-11(17)8-12/h2-9H,1H3

InChI Key

WGTBUEHVLZQJPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1C(=O)C2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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